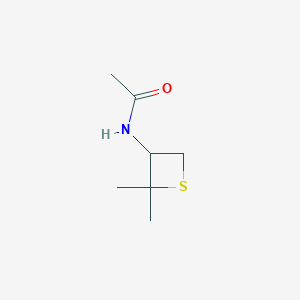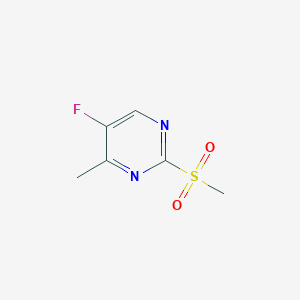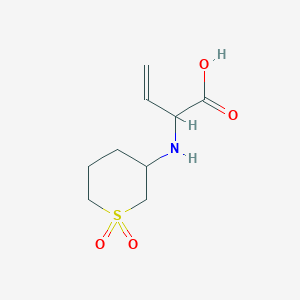
4-((2,4-Dichlorobenzyl)oxy)-3-iodobenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2,4-Dichlorobenzyl)oxy)-3-iodobenzohydrazide is a complex organic compound that features a benzohydrazide core substituted with a 2,4-dichlorobenzyl group and an iodine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Dichlorobenzyl)oxy)-3-iodobenzohydrazide typically involves multiple steps:
Formation of 2,4-Dichlorobenzyl Alcohol: This can be synthesized from 2,4-dichlorotoluene through a chlorination reaction followed by hydrolysis.
Preparation of 2,4-Dichlorobenzyl Chloride: This is achieved by reacting 2,4-dichlorobenzyl alcohol with thionyl chloride.
Synthesis of 4-((2,4-Dichlorobenzyl)oxy)benzaldehyde: This involves the reaction of 2,4-dichlorobenzyl chloride with 4-hydroxybenzaldehyde.
Formation of this compound: The final step involves the reaction of 4-((2,4-Dichlorobenzyl)oxy)benzaldehyde with iodine and hydrazine hydrate under controlled conditions.
Industrial Production Methods
化学反应分析
Types of Reactions
4-((2,4-Dichlorobenzyl)oxy)-3-iodobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce the hydrazide group.
Substitution: The chlorine atoms in the 2,4-dichlorobenzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce deiodinated or dechlorinated compounds.
科学研究应用
Medicinal Chemistry: It may be explored for its potential as an antimicrobial or anticancer agent due to the presence of halogen atoms, which are known to enhance biological activity.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
作用机制
The exact mechanism of action of 4-((2,4-Dichlorobenzyl)oxy)-3-iodobenzohydrazide is not well understood. it is likely to involve interactions with cellular proteins and enzymes. The presence of halogen atoms may facilitate binding to biological targets, leading to inhibition or modulation of their activity .
相似化合物的比较
Similar Compounds
2-((2,4-Dichlorobenzyl)oxy)benzaldehyde: This compound shares a similar structure but lacks the iodine and hydrazide groups.
4-((3-Chlorobenzyl)oxy)benzaldehyde: Similar in structure but with a single chlorine atom and no iodine or hydrazide groups.
Uniqueness
4-((2,4-Dichlorobenzyl)oxy)-3-iodobenzohydrazide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The presence of both iodine and dichlorobenzyl groups could enhance its reactivity and potential biological activity compared to similar compounds .
属性
分子式 |
C14H11Cl2IN2O2 |
|---|---|
分子量 |
437.1 g/mol |
IUPAC 名称 |
4-[(2,4-dichlorophenyl)methoxy]-3-iodobenzohydrazide |
InChI |
InChI=1S/C14H11Cl2IN2O2/c15-10-3-1-9(11(16)6-10)7-21-13-4-2-8(5-12(13)17)14(20)19-18/h1-6H,7,18H2,(H,19,20) |
InChI 键 |
JEJPDWGDDZCNQL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)NN)I)OCC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate](/img/structure/B13012615.png)
![Sodium 2',7'-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B13012618.png)
![Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13012622.png)
![(1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13012623.png)
![4-methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylicacid](/img/structure/B13012632.png)
![(1R,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B13012636.png)




![N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide](/img/structure/B13012669.png)


![(2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]acetaldehyde](/img/structure/B13012694.png)
